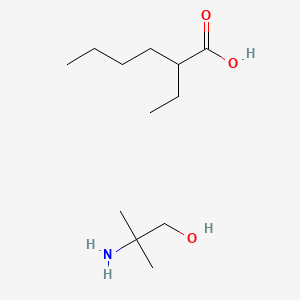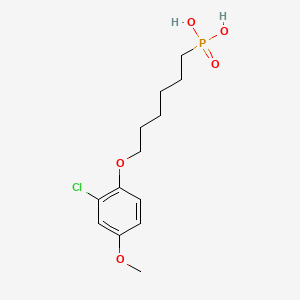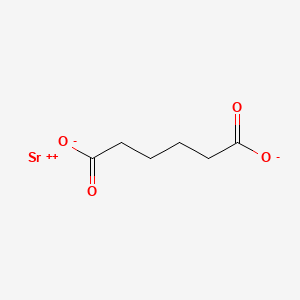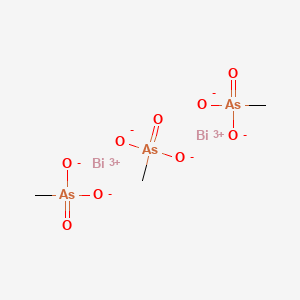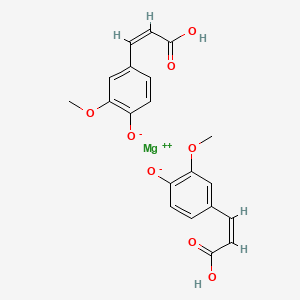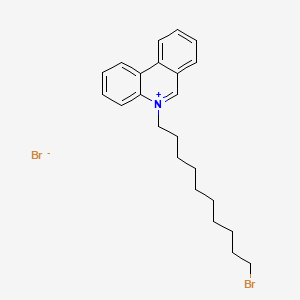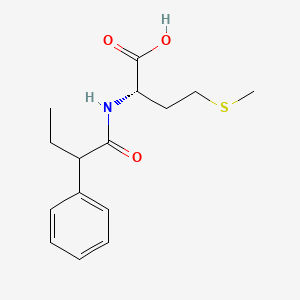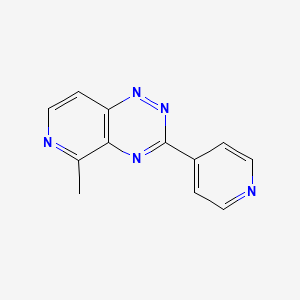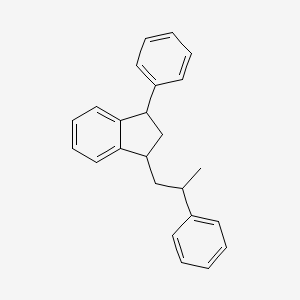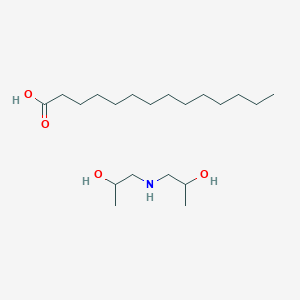
Bis(2-hydroxypropyl)ammonium myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxypropyl)ammonium myristate is a chemical compound with the molecular formula C20H43NO4 and a molecular weight of 361.55972 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid (tetradecanoic acid) with 1,1-iminobis(2-propanol). The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxypropyl)ammonium myristate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxypropyl)ammonium myristate involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium moiety allows it to interact with negatively charged cell membranes, leading to disruption of membrane integrity and subsequent cellular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl myristate: Used as a skin moisturizer and penetration enhancer.
Cetyl myristate: Used in cosmetics and personal care products.
Stearyl myristate: Used as an emollient and thickening agent in various formulations.
Uniqueness
Bis(2-hydroxypropyl)ammonium myristate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dual functionality as both a surfactant and a biologically active compound makes it valuable in diverse applications .
Eigenschaften
CAS-Nummer |
83270-36-4 |
|---|---|
Molekularformel |
C14H28O2.C6H15NO2 C20H43NO4 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
WPHZDLROOHEOOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


